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Get Quote

The synthesis of TCO derivatives primarily relies on driving the unfavorable isomerization of the more

stable cis-cyclooctene. The table below summarizes the principal modern methods.

Method

Key Principle

Key Advantages | Target
Derivatives

Flow
Photoisomerization
with Metal Capture [1]

(2] [3]

Diastereoselective
Synthesis via trans-
Cyclooct-4-enone [3]

Stabilization via Ag(l)
Complexation [4] [5]

UV light (254 nm) with a sensitizer
establishes a cis-trans equilibrium;
Ag(l) complexes with and removes the
TCO product, driving the reaction
forward.

A platform approach: a single, scalably
accessible TCO ketone undergoes
stereocontrolled 1,2-addition with
various nucleophiles.

Isolated TCOs, especially strained
variants (e.g., s-TCO, d-TCO), are
stored as stable AgNO3 complexes to

prevent isomerization/degradation.

The most common and versatile
method; allows for multigram
synthesis [3]; suitable for
producing a wide range of TCO
derivatives from their cis-
predecessors.

Excellent diastereoselectivity;
produces the kinetically favored
axial alcohols ("a-TCOs") as
single diastereomers; high yields;
improved hydrophilicity [3].

Extends shelf-life from weeks to
months; free TCO is rapidly

liberated in situ by chloride ions
(e.g., in saline or cell media) [4].

Key TCO Derivatives and Their Properties
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Different TCO derivatives offer a balance between reactivity and stability. The following table compares

several important derivatives.

Derivative (Key Core Structure & Representative Reactivity (k,, M'ls'l) &
Example) Notable Features Synthesis Stability
TCO-5-OH The most common and Direct photosomerization Moderate reactivity;
(Equatorial, historically accessible of 5-hydroxy-cis- suitable for applications
"2e") [2] derivative; equatorial - cyclooctene [2]. requiring prolonged

OH group. stability in vivo [2].

| TCO-5-OH (Axial, "2a") [2] [3] | "Minor" isomer from photoisomerization; more reactive than equatorial
isomer. | 1. Low-yield separation from photoisomerization mixture (<27%) [3]. 2. Diastereoselective

reduction of trans-cyclooct-4-enone with NaBH, (90% yield) [3]. | ~10x more reactive than equatorial 2e
[3]; used in "click-to-release" [1] [3]. | | s-TCO [1] [2] | Bicyclo[6.1.0]non-4-ene core; highly strained. |
Synthesis from a meso precursor [2]. | Very high reactivity (k, > 106 M'ls'l) [1] [6]; lower stability; best
for fast probe labeling [2]. | | d-TCO [2] [6] | Dioxolane-fused structure; enhances polarity and water
solubility. | Diastereoselective synthesis [6]. | High reactivity (k, ~ 3.7x10° M's™ in water) [6]; excellent
stability in serum and with thiols [6]. | | a-TCOs [3] | Family of axial alcohols from nucleophilic addition to
trans-cyclooct-4-enone; tunable properties. | Diastereoselective 1,2-additions of nucleophiles (e.g., NaBH,,
Grignard reagents) to trans-cyclooct-4-enone [3]. | Higher reactivity than standard TCO-5-OH; improved

hydrophilicity for better cellular washout [3]. |

Detailed Experimental Protocols

Protocol 1: Low-Cost Flow Photoisomerization for TCO
Synthesis [2]

This protocol describes building an efficient reactor from readily available components, significantly

reducing cost.
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e Reactor Setup: A quartz glass tube (e.g., 16 mm diameter, 79 cm length) is connected to tubing and

a pump. Two low-pressure mercury lamps (55 W, 254 nm) are placed parallel to the tube. The total
cost can be below €300 [2].
e Procedure:

[e]

Prepare a solution of the cis-cyclooctene derivative (e.g., 50 mM) and a singlet sensitizer like
methyl benzoate in a suitable solvent (e.g., pentane).

Pump the solution upwards through the irradiated quartz tube.

Direct the outflow through a cartridge packed with AQNO3z-impregnated silica gel (AgNO3/SiO,).
The TCO product forms a stable complex with Ag(l) and is captured.

After completion, the captured TCO*AgNO3 complex is washed with pentane to remove
unreacted cis-isomer.

The pure TCO is liberated from the silica by eluting with a mild base, such as methanolic or
agueous ammonia [2].

Protocol 2: Diastereoselective Synthesis of a-TCOs from a
Ketone Platform [3]

This method provides superior diastereocontrol for synthesizing axial alcohols.

e Step 1: Synthesis of trans-Cyclooct-4-enone:

o

(o]

Starting Material: cis-Cyclooct-4-enone is prepared via Wacker oxidation of 1,5-cyclooctadiene

[3].
Photoisomerization: The cis-ketone is converted to trans-cyclooct-4-enone using the flow
photoisomerization method with AgNO3/SiO, capture. This can be done on a multi-gram scale

(~150 mg/h), yielding the key platform ketone without diastereomers [3].

e Step 2: Nucleophilic Addition to Produce a-TCOs:

[e]

General Procedure: The trans-cyclooct-4-enone is treated with a nucleophile. Computational
and experimental data show that additions occur exclusively from the equatorial face, yielding
the axial product as a single diastereomer [3].

Example - Synthesis of Axial Alcohol (4a): Reduction of trans-cyclooct-4-enone with NaBH,
proceeds in 90% vyield to give the axial alcohol, avoiding the isomerization issues encountered
with LiAlH,4 [3].

Example - Synthesis of an Alkyne-Tagged a-TCO (5): Addition of propargyl magnesium
bromide to the ketone gives the product in 86% yield as a single diastereomer, a significant
improvement over the 6% yield from direct photoisomerization [3].
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Protocol 3: Stabilization and Storage of TCOs as Ag(l)
Complexes [4]

This is critical for maintaining the integrity of highly reactive, strained TCOs like s-TCO and d-TCO.

e Complex Formation: The pure TCO is simply mixed with AgNO4 to form the stable TCO*AgNO3

complex, which can be isolated [4].
e Storage: These complexes can be stored neat or in solution. For example, s-TCO+AgNO3 can be

stored for >1 month in the freezer (-18 °C), while the free alkene would degrade much faster [5].

e Decomplexation for Use: The free TCO is instantly liberated upon exposure to chloride ions. This
makes it compatible with biological applications, as simply adding the complex to saline buffer or cell
media (which contain NaCl) releases the reactive TCO in situ [4].

Synthetic Workflow Visualization

The following diagram illustrates the two primary synthetic pathways for creating functionalized TCO

derivatives, integrating the protocols described above.
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Synthetic pathways for TCO derivatives: direct photoisomerization and diastereoselective ketone platform
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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